

Molecular Docking of Antitumor Agent-80: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antitumor agent-80	
Cat. No.:	B15581241	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking studies concerning **Antitumor agent-80**, a compound identified as a psoralen derivative with potential anticancer properties. The document outlines the methodologies employed in computational assessments, summarizes key findings from relevant research, and visualizes the associated molecular pathways and experimental workflows.

Introduction to Antitumor Agent-80

Antitumor agent-80, also known as Compound 3c, is a synthetic psoralen derivative, specifically a 4-bromobenzyl amide derivative.[1] Psoralens are a class of naturally occurring furocoumarins known for their photosensitizing effects, but they have also been investigated for their anticancer activities independent of photoactivation.[1] In preclinical studies, Antitumor agent-80 has demonstrated notable cytotoxicity against the T47-D human breast cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 10.14 μ M.[1] This activity profile has prompted further investigation into its mechanism of action at the molecular level, with a particular focus on its interaction with cancer-related protein targets.

Putative Molecular Target: HER2

Computational studies on a series of psoralen derivatives, including the class of compounds to which **Antitumor agent-80** belongs, have identified the Human Epidermal Growth Factor Receptor 2 (HER2) as a plausible molecular target.[1] HER2, also known as ErbB2, is a



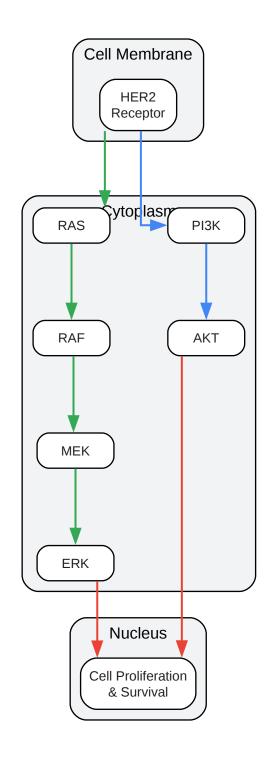
Foundational & Exploratory

Check Availability & Pricing

receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is a key driver of tumor cell proliferation, survival, and differentiation. The inhibition of HER2 is a well-established therapeutic strategy in oncology. Molecular docking simulations have been employed to elucidate the binding interactions between psoralen derivatives and the ATP-binding site of the HER2 kinase domain.[1]

Below is a diagram illustrating the simplified HER2 signaling pathway, which is implicated in cell proliferation and survival.





Click to download full resolution via product page

Simplified HER2 Signaling Pathway

Molecular Docking Experimental Protocol

Foundational & Exploratory





The following protocol is based on the methodologies reported for the molecular docking of psoralen derivatives against the HER2 kinase domain.[1]

3.1. Software and Force Fields:

- Docking Software: AutoDock Vina[1]
- Visualization Software: PyMOL, Discovery Studio

3.2. Ligand Preparation:

- The 2D structure of Antitumor agent-80 (4-bromobenzyl amide psoralen derivative) is sketched using chemical drawing software (e.g., ChemDraw).
- The 2D structure is converted to a 3D structure.
- Energy minimization of the 3D ligand structure is performed using a suitable force field (e.g., MMFF94).
- Gasteiger partial charges are calculated, and non-polar hydrogens are merged.
- The rotatable bonds are defined to allow for conformational flexibility during docking.

3.3. Protein Preparation:

- The crystal structure of the HER2 kinase domain is obtained from the Protein Data Bank (PDB ID: 3PP0).[1]
- All water molecules and co-crystallized ligands are removed from the protein structure.
- Polar hydrogens and Kollman charges are added to the protein structure.
- The protein is prepared for docking by defining the grid box. The grid box is centered on the ATP-binding site, encompassing the key active site residues.

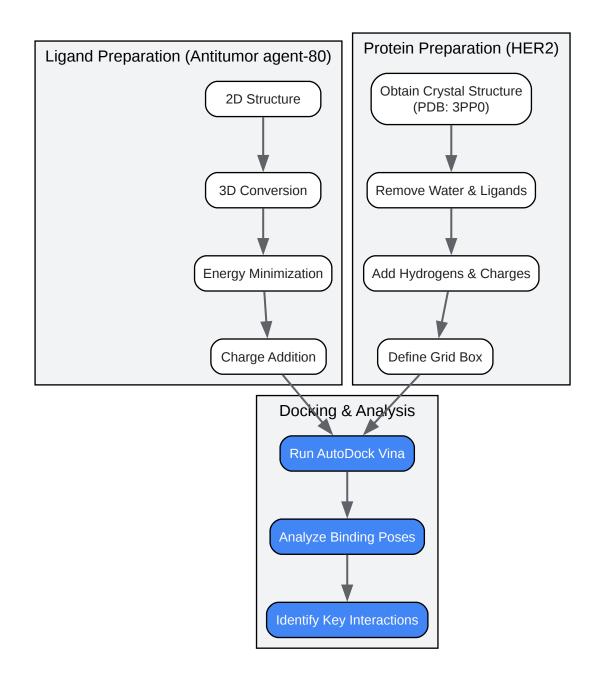
3.4. Docking Simulation:

• The prepared ligand and protein files are used as input for AutoDock Vina.



- The docking simulation is performed, with the program exploring various conformations of the ligand within the defined grid box.
- The simulation yields multiple binding poses for the ligand, ranked by their predicted binding affinities (docking scores) in kcal/mol.

The workflow for this molecular docking protocol is illustrated in the diagram below.



Click to download full resolution via product page



Molecular Docking Experimental Workflow

Quantitative Data and Binding Interactions

While the specific docking score for **Antitumor agent-80** (Compound 3c) is detailed in the supplementary materials of the primary research, the main publication provides results for analogous psoralen derivatives docked into the same HER2 active site.[1] This data is crucial for understanding the potential binding mode of **Antitumor agent-80**.

Compound	IC50 (μM) vs. SK- BR-3 (HER2+)	Docking Score (kcal/mol)	Key Interacting Residues (HER2)
8-MOP (Parent Compound)	24.66	-7.9	Not specified in detail
Compound 3g	2.71	-9.4	Met801, Asp863
Compound 3j	3.05	-8.3	Met801, Asp863
Antitumor agent-80 (3c)	Not specified for SK- BR-3	Data in Supplementary	Likely similar to 3g and 3j

Data sourced from Aekrungrueangkit C, et al. Sci Rep. 2022.[1]

The more potent compounds, 3g and 3j, formed hydrogen bonds with the backbone of Met801 and the side chain of Asp863 within the HER2 ATP-binding pocket.[1] It is highly probable that **Antitumor agent-80**, given its structural similarity, engages in similar interactions. The bromobenzyl amide moiety of **Antitumor agent-80** likely occupies the hydrophobic pocket of the active site, contributing to its binding affinity.

Conclusion

Molecular docking studies suggest that **Antitumor agent-80** (Compound 3c) is a potential inhibitor of the HER2 kinase domain. The computational protocol, utilizing software such as AutoDock Vina, provides a framework for predicting the binding affinity and interaction patterns of this compound. Although the precise binding energy for **Antitumor agent-80** is located in supplementary research data, the analysis of analogous compounds strongly indicates that it binds within the ATP-binding site of HER2, interacting with key residues such as Met801 and



Asp863. These findings support the further investigation of **Antitumor agent-80** as a potential therapeutic agent targeting HER2-positive cancers. Future work should focus on experimental validation of this interaction and optimization of the psoralen scaffold to enhance binding affinity and anticancer efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular Docking of Antitumor Agent-80: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581241#antitumor-agent-80-molecular-docking-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com